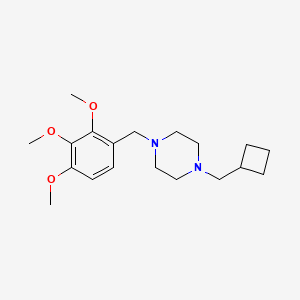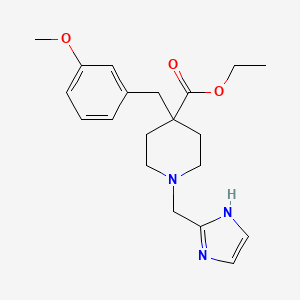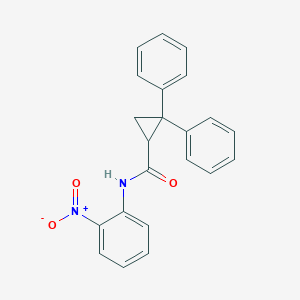
1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the piperazine family. It has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate involves its interaction with serotonin receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the modulation of serotonin signaling pathways, which can have a variety of effects on physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific serotonin receptor subtype that it interacts with. It has been shown to have anxiolytic and antidepressant effects through its interaction with the 5-HT1A receptor. It has also been shown to have hallucinogenic effects through its interaction with the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in lab experiments is its high affinity for serotonin receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the study of the role of serotonin in the pathophysiology of various psychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of serotonin in various physiological and pathological processes. Its high affinity for serotonin receptors and diverse effects make it a promising compound for future research. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments. Further studies are needed to fully elucidate its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a complex process that involves several steps. The first step involves the reaction of 1-(cyclobutylmethyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trifluoroacetic acid to yield the final product.
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-8-7-16(18(23-2)19(17)24-3)14-21-11-9-20(10-12-21)13-15-5-4-6-15/h7-8,15H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNYOYIYCKLCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)


![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)



![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
